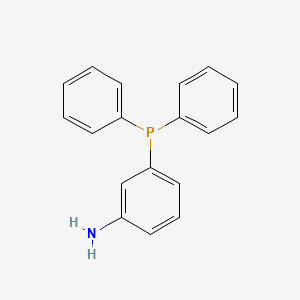
3-(2-Methylphenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the second position of the butane chain
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Methylphenyl)butan-2-ol involves the Grignard reaction. In this process, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 2-butanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, purification steps, and quality assurance to ensure the compound’s consistency and purity.
化学反应分析
Types of Reactions
3-(2-Methylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Methylphenyl)butan-2-one or 3-(2-Methylphenyl)butanoic acid.
Reduction: Formation of hydrocarbons like 3-(2-Methylphenyl)butane.
Substitution: Formation of compounds like 3-(2-Methylphenyl)butyl chloride or bromide.
科学研究应用
3-(2-Methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds.
作用机制
The mechanism of action of 3-(2-Methylphenyl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further affecting the compound’s activity. These interactions can modulate various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2-Phenyl-2-butanol: Similar structure but with a phenyl group at a different position.
3-Methyl-2-phenylbutan-2-ol: Another isomer with a different arrangement of the methyl and phenyl groups.
Uniqueness
3-(2-Methylphenyl)butan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular properties are advantageous .
属性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O/c1-8-6-4-5-7-11(8)9(2)10(3)12/h4-7,9-10,12H,1-3H3 |
InChI 键 |
ZGNLCRHWTNJLNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)


![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)




![2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12504347.png)

![3-(2,3-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12504356.png)
